molecular formula C16H17ClN2O3S B2983150 N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide CAS No. 899956-02-6

N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide

Número de catálogo B2983150
Número CAS: 899956-02-6
Peso molecular: 352.83
Clave InChI: KEGUSPWDZMBFHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also has a sulfamoyl group, which is often found in diuretics and carbonic anhydrase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the sulfamoyl and ethyl groups attached at the appropriate positions. The exact structure would depend on the specific locations of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature and slightly soluble in water .

Aplicaciones Científicas De Investigación

Enzyme Inhibition Applications

  • Carbonic Anhydrase Inhibition : Benzamide derivatives incorporating sulfamoyl moieties, similar in structure to N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide, have been extensively studied for their inhibitory activity against human carbonic anhydrase isoforms. These compounds, including benzamide-4-sulfonamides, are highly effective in inhibiting carbonic anhydrase II, VII, and IX in low nanomolar ranges, making them promising for therapeutic applications related to enzyme inhibition (Abdoli et al., 2018). Additionally, novel acridine and bis acridine sulfonamides derived from similar compounds have shown significant inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII (Ulus et al., 2013).

Receptor Binding Applications

  • Dopamine Receptor Blockade : Studies have explored compounds structurally related to N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide for their potential as dopamine receptor blockers. These compounds exhibit considerable potency in blocking dopamine receptors, highlighting their potential for neuroleptic applications (Ogata et al., 1984). Moreover, substituted benzamides have been used for in vivo binding studies in the rat brain, indicating selective labeling of dopamine receptors and providing insights into dopamine receptor dynamics (Köhler et al., 1986).

Material Science Applications

  • Electrochemical Sensors : The electroactive properties of compounds related to N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide have been utilized in the development of PVC-based Zn2+-selective electrodes. Such electrodes demonstrate excellent selectivity and sensitivity for zinc ions, which can be applied in various analytical and industrial processes (Saleh & Gaber, 2001).

Mecanismo De Acción

Target of Action

The primary target of N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide is human glucokinase (GK) . Glucokinase is a key enzyme in the regulation of carbohydrate metabolism and plays a significant role in glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose .

Mode of Action

N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of glucokinase, this activation enhances its catalytic action .

Biochemical Pathways

The activation of glucokinase by N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By enhancing the activity of glucokinase, this compound increases the rate of glycolysis, leading to a decrease in blood glucose levels .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4781±350 °C and a density of 127±01 g/cm3 . The compound’s pKa is predicted to be 13.39±0.46 , suggesting it may be weakly basic. These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of glucokinase by N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide leads to an increase in the rate of glycolysis, resulting in a decrease in blood glucose levels . This makes it a potential therapeutic agent for conditions characterized by hyperglycemia, such as type-2 diabetes .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Direcciones Futuras

The future directions for this compound could involve further studies to determine its potential therapeutic effects, particularly if it shows promise as a treatment for conditions like diabetes . Additionally, more research could be done to optimize its synthesis and improve its properties.

Propiedades

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-15-9-5-4-8-14(15)12-19-23(21,22)11-10-18-16(20)13-6-2-1-3-7-13/h1-9,19H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGUSPWDZMBFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.